molecular formula C7H16N2O B2607707 (3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol CAS No. 2377004-71-0

(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol

Cat. No. B2607707
CAS RN: 2377004-71-0
M. Wt: 144.218
InChI Key: AEDYKGBTSOBGCO-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol” is a chemical compound with the molecular formula C7H16N2O . It has an average mass of 144.215 Da and a monoisotopic mass of 144.126266 Da .


Molecular Structure Analysis

The molecular structure of “(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol” consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .

Scientific Research Applications

Organocatalysis

"(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol" derivatives have been investigated for their role in organocatalysis. For example, one study focused on a derivative that can effectively catalyze asymmetric Michael addition reactions, resulting in products with good to high yield and excellent enantioselectivities. This research suggests the potential of such compounds in facilitating stereocontrolled organic synthesis (Cui Yan-fang, 2008).

Molecular Receptors and Methylation

In another study, a compound incorporating a N,N-(dimethylamino)pyridine monomer was utilized to enhance the methylation rate within a molecular receptor. This research highlights the compound's ability to bind weakly with methyl iodide, enabling efficient methylation reactions (J. Heemstra, Jeffrey S. Moore, 2004).

Material Science

The compound's derivatives have also been explored in material science, particularly in the fabrication of microporous poly(vinylidene fluoride) hollow fiber membranes. This study demonstrates the use of a green solvent to prepare membranes with enhanced water permeability, indicating the compound's relevance in developing sustainable materials (Naser Tavajohi Hassankiadeh et al., 2015).

Synthesis of Propargylic Amines

Additionally, research has shown that derivatives of "(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol" are crucial intermediates in the enantioselective synthesis of propargylic amines. This process allows for the generation of chiral propargylamines with high enantiomeric excess, underscoring the compound's utility in organic synthesis (W. Fan, S. Ma, 2013).

Antimicrobial Applications

Furthermore, novel derivatives have been synthesized and evaluated for their antimicrobial activities. These studies provide a foundation for the development of new antimicrobial agents, showcasing the compound's potential in pharmaceutical applications (M. Hublikar et al., 2019).

properties

IUPAC Name

(3R,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)5-6-3-7(10)4-8-6/h6-8,10H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDYKGBTSOBGCO-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1C[C@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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